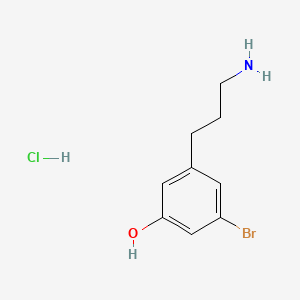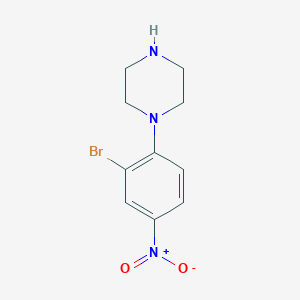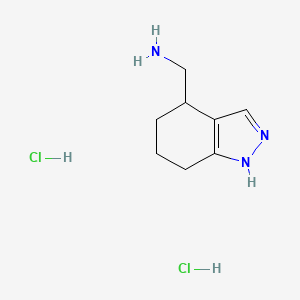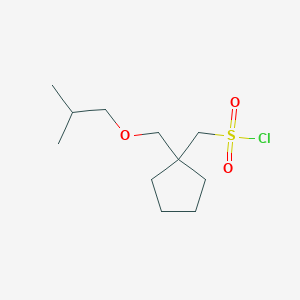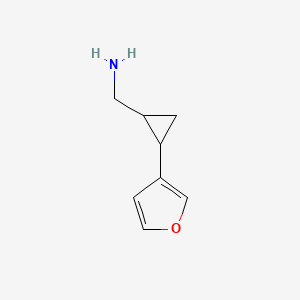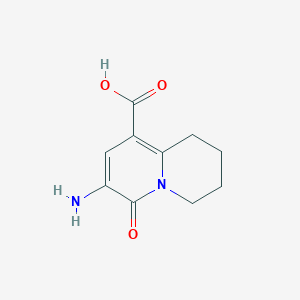![molecular formula C14H27ClN2O2 B15309514 Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H26N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of an azetidine ring, a piperidine moiety, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride typically involves the reaction of azetidine with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the azetidine moiety.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidine or piperidine compounds .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is also explored for its potential biological activities. It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate): This compound shares a similar piperidine moiety but differs in the functional groups attached to the piperidine ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another related compound with a piperazine ring instead of an azetidine ring.
Uniqueness: Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is unique due to its combination of an azetidine ring and a piperidine moiety. This structural arrangement provides distinct reactivity and binding properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H27ClN2O2 |
|---|---|
Poids moléculaire |
290.83 g/mol |
Nom IUPAC |
tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11;/h11-12,15H,4-10H2,1-3H3;1H |
Clé InChI |
NFPSYLVRMLXIAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


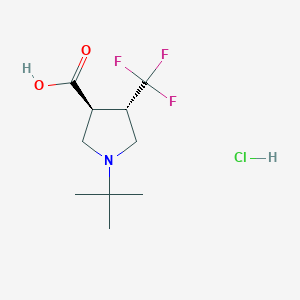
![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)

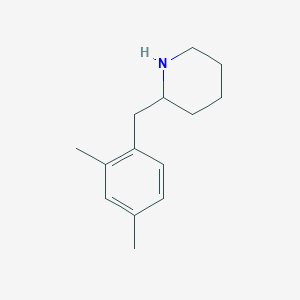
![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)
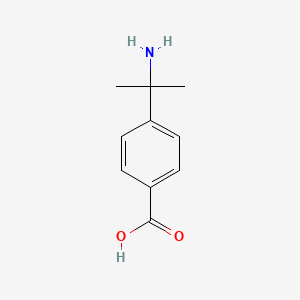
![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)
